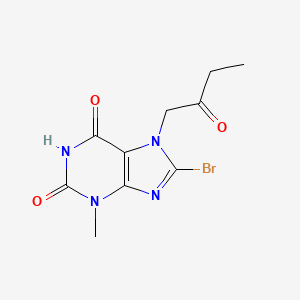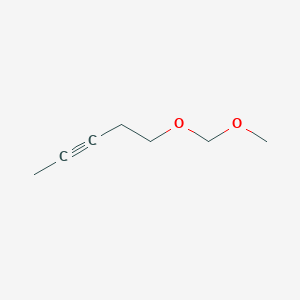
N-(2-Fluoro-4-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoro-4-chlorophenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a urea moiety attached to a phenyl ring substituted with fluorine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Fluoro-4-chlorophenyl)urea can be synthesized through the reaction of 2-fluoro-4-chloroaniline with an isocyanate derivative. One common method involves the nucleophilic addition of 2-fluoro-4-chloroaniline to potassium isocyanate in an aqueous medium . The reaction is typically carried out under mild conditions, without the need for organic co-solvents, making it an efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Fluoro-4-chlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Reduction Reactions: The urea moiety can be reduced under specific conditions to yield corresponding amines.
Oxidation Reactions: The compound can undergo oxidation, particularly at the urea moiety, to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nitrating agents under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylureas.
Reduction Reactions: Products include corresponding amines.
Oxidation Reactions: Products include oxidized urea derivatives.
Applications De Recherche Scientifique
N-(2-Fluoro-4-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Fluoro-4-chlorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and its role in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea
- N-(4-Chlorophenyl)-N’-(2-thiazolyl)urea
- N-(2-Bromo-4-chlorophenyl)urea
Comparison: N-(2-Fluoro-4-chlorophenyl)urea is unique due to the presence of both fluorine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in biological applications .
Propriétés
Formule moléculaire |
C7H6ClFN2O |
|---|---|
Poids moléculaire |
188.59 g/mol |
Nom IUPAC |
(4-chloro-2-fluorophenyl)urea |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Clé InChI |
MVXFMHBLTZTQLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)


![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)





![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)
![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)

![(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14066010.png)

